3-MERCAPTO-3-METHYL-1-HEXANOL

Chiral Olfaction Human Body Odor Sensory Analysis

3-Mercapto-3-methyl-1-hexanol (also known as 3-methyl-3-sulfanylhexan-1-ol or 3M3SH) is a branched primary alcohol containing a tertiary thiol group, with the molecular formula C₇H₁₆OS. It is a volatile organic compound and a key odor component of human axilla (underarm) sweat, where it acts as the major species at pH 7.3.

Molecular Formula C7H16OS
Molecular Weight 148.27 g/mol
CAS No. 307964-23-4
Cat. No. B149205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-MERCAPTO-3-METHYL-1-HEXANOL
CAS307964-23-4
Synonyms3-methyl-3-sulfanylhexan-1-ol
3-methyl-3-sulfonylhexan-1-ol
Molecular FormulaC7H16OS
Molecular Weight148.27 g/mol
Structural Identifiers
SMILESCCCC(C)(CCO)S
InChIInChI=1S/C7H16OS/c1-3-4-7(2,9)5-6-8/h8-9H,3-6H2,1-2H3
InChIKeyPSALIMFZUGITJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Mercapto-3-methyl-1-hexanol (CAS 307964-23-4): A Potent Thiol Odorant for Specialized Sensory Research and Malodor Counteraction


3-Mercapto-3-methyl-1-hexanol (also known as 3-methyl-3-sulfanylhexan-1-ol or 3M3SH) is a branched primary alcohol containing a tertiary thiol group, with the molecular formula C₇H₁₆OS [1]. It is a volatile organic compound and a key odor component of human axilla (underarm) sweat, where it acts as the major species at pH 7.3 [2][3]. This compound is utilized in flavor and fragrance research as an odorant, a malodor standard, and a building block for sulfur-containing flavor compounds [1][3].

Why Generic Substitution of 3-Mercapto-3-methyl-1-hexanol Fails in Precise Sensory and Malodor Research


Substituting 3-mercapto-3-methyl-1-hexanol with seemingly similar thiols or odorants is not a viable option for rigorous research or product development. Its sensory perception is profoundly different from that of its structural analogs [1]. Furthermore, the two enantiomers of the compound itself exhibit vastly different and quantifiable odor characteristics [2][3]. Crucially, the racemic mixture is explicitly recommended against for fragrance use [4], highlighting that specific stereoisomeric forms are required for targeted applications, particularly in masking or mimicking human sweat malodor. Generic substitution therefore undermines experimental validity and fails to achieve the required olfactory or biological effect.

Quantitative Evidence Guide for 3-Mercapto-3-methyl-1-hexanol Selection


Quantified Odor Threshold Difference Between (S) and (R) Enantiomers of 3M3SH in Human Axilla Sweat

The (S)- and (R)-enantiomers of 3-methyl-3-sulfanylhexan-1-ol exhibit distinct sensory profiles, as demonstrated by chiral GC-O analysis of human axilla sweat. The (S)-form was found to be the major enantiomer in this matrix [1]. Crucially, the two enantiomers were described with completely different odor qualities: the (S)-enantiomer as 'sweat and onion-like' and the (R)-enantiomer as 'fruity and grapefruit-like' [1].

Chiral Olfaction Human Body Odor Sensory Analysis

Quantified Sensory Perception Threshold Differentiation of 3M3SH in Wine Aroma Research

In the context of Sauvignon blanc wine aroma, 3-mercapto-3-methylbutan-1-ol (a close structural analog of 3M3SH, differing by the length of the carbon chain) exhibits a significantly higher perception threshold compared to other grapefruit-like thiols [1]. While 4-mercapto-4-methylpentan-2-ol and 3-mercaptohexan-1-ol have thresholds around 60 ng/L, 3-mercapto-3-methylbutan-1-ol has a much higher threshold [1].

Wine Aroma Volatile Thiols Sensory Thresholds

Validated Use of 3M3SH as a Calibrated Malodor Standard for Testing Sweat Odor Masking

3-Mercapto-3-methyl-hexan-1-ol is the subject of a patent for its use as a malodor standard due to its characteristic and representative human sweat odor [1]. The patent specifies a preferred concentration range for this standard in test mixtures to ensure effective and reproducible evaluation of malodor masking [1].

Malodor Counteraction Fragrance Development Sensory Testing

Quantified Flavor Application Levels for (R)-3M3SH in Food Products

A patent on mercapto-alkanol flavor compounds specifies that the (R)-enantiomer of 3-mercapto-3-methyl-hexan-1-ol is useful for enhancing the natural, fruity character of exotic fruit flavors [1]. The patent provides a defined quantitative range for its effective use in food products [1].

Flavor Chemistry Food Flavoring Exotic Fruit Flavors

Comparative Bacterial Generation of 3M3SH from Sweat Precursors

Research investigating the precursor of (S)-3M3SH compared the efficiency of different axillary bacteria in generating the volatile thiol from its peptide conjugate [1]. The study found that *Staphylococcus haemolyticus* was the most efficient producer of 3M3SH from the Cys-Gly-(S)-conjugate, while other common skin bacteria like *Corynebacterium xerosis* and *Staphylococcus epidermidis* were significantly less efficient [1].

Microbiology Malodor Formation Volatile Sulfur Compounds

Reported Aroma and Taste Threshold Values in Fenaroli's Handbook

Fenaroli's Handbook of Flavor Ingredients provides standardized sensory threshold values for 3-mercapto-3-methyl-1-hexanol, offering a benchmark for formulation work [1]. The handbook reports a remarkably low aroma detection threshold and provides a specific taste characteristic at a defined concentration [1].

Flavor Chemistry Sensory Science Food Science

Optimal Application Scenarios for 3-Mercapto-3-methyl-1-hexanol Based on Verified Evidence


Calibrated Malodor Standard for Fragrance Efficacy Testing

Procure 3-mercapto-3-methyl-1-hexanol for use as a validated malodor standard. This compound is specifically claimed for this purpose to enable the determination of fragrance compositions that are particularly effective at masking sweat odor [1]. The patent specifies a preferred concentration range of 0.5 to 2 ng/L in test mixtures, providing a defined, quantitative framework for sensory evaluations [1].

Creation of Authentic Fruity Flavors Using the (R)-Enantiomer

Utilize (R)-3-mercapto-3-methyl-hexan-1-ol to enhance the natural, fruity character of exotic fruit flavors. Evidence shows the (R)-enantiomer is effective for this purpose at concentrations ranging from 10 ppb to 50 ppm in food products [1]. This is in stark contrast to the (S)-enantiomer, which imparts an undesirable sweat and onion-like odor [2], making enantiomeric purity a non-negotiable requirement for flavor applications.

Human Axilla Malodor Research and Biomarker Studies

Use 3-methyl-3-sulfanylhexan-1-ol as a primary biomarker in human axilla sweat research. The (S)-enantiomer is the major species (75% of the mixture) in human sweat and is responsible for the characteristic sulfury, onion-like note [1]. Its generation is tied to the specific action of bacteria like *Staphylococcus haemolyticus* on the precursor peptide Cys-Gly-(S)-conjugate [2], making it an essential analytical standard for studies on malodor formation and prevention.

Precise Sensory Research on Chiral Odorant Perception

Employ the pure enantiomers of 3-mercapto-3-methyl-1-hexanol as model compounds for studies on chiral olfactory perception. The (S)-enantiomer is perceived as 'sweat and onion-like,' while the (R)-enantiomer is described as 'fruity and grapefruit-like' [1]. This dramatic difference in odor quality between two molecules of identical constitution makes them ideal tools for investigating odorant-receptor interactions and the neural coding of smell.

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